3-(Dimethylamino)-2-methoxyacrylaldehyde
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Overview
Description
3-(Dimethylamino)-2-methoxyacrylaldehyde is an organic compound characterized by the presence of a dimethylamino group, a methoxy group, and an acrylaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-2-methoxyacrylaldehyde typically involves the reaction of dimethylamine with methoxyacrolein under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques, such as flow chemistry, may be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethylamino)-2-methoxyacrylaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(Dimethylamino)-2-methoxyacrylaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: It is employed in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-methoxyacrylaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, thereby modulating their activity and function .
Comparison with Similar Compounds
- 3-(Dimethylamino)-1-propylamine
- N,N-Dimethyl-1,3-diaminopropane
- N,N-Dimethyl enaminones
Comparison: 3-(Dimethylamino)-2-methoxyacrylaldehyde is unique due to the presence of both a dimethylamino group and a methoxy group attached to an acrylaldehyde moiety.
Properties
IUPAC Name |
3-(dimethylamino)-2-methoxyprop-2-enal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7(2)4-6(5-8)9-3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHGOEZWYCFGCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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